Product packaging for 2-(3,5-Dichlorophenyl)aniline, HCl(Cat. No.:CAS No. 1355248-02-0)

2-(3,5-Dichlorophenyl)aniline, HCl

Cat. No.: B1457856
CAS No.: 1355248-02-0
M. Wt: 274.6 g/mol
InChI Key: OHMOOTIOCHDIIC-UHFFFAOYSA-N
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Description

Overview of Aniline (B41778) Derivatives in Chemical Science

Aniline, a foundational aromatic amine with the formula C₆H₅NH₂, consists of a phenyl group attached to an amino group. wikipedia.org Its derivatives are a broad class of organic compounds where the aniline structure is modified by substituting one or more hydrogen atoms on the benzene (B151609) ring or the amino group. wikipedia.orgontosight.ai These substitutions give rise to a vast array of molecules with diverse physical and chemical properties. ontosight.ai

Aniline and its derivatives are of significant industrial and academic interest. researchgate.netsci-hub.se They serve as versatile starting materials and intermediates in the synthesis of a wide range of products, including dyes, pigments, polymers, agrochemicals, and pharmaceuticals. wikipedia.orgsci-hub.segeeksforgeeks.org For instance, aniline is a key precursor in the production of indigo, the iconic blue dye for jeans, and is also used to manufacture polyurethanes. wikipedia.orgsci-hub.se In the pharmaceutical sector, aniline derivatives are integral to the synthesis of various drugs, such as paracetamol. wikipedia.org

The reactivity of the aniline core, particularly its susceptibility to electrophilic substitution reactions at the ortho and para positions, makes it a valuable scaffold in organic synthesis. wikipedia.orgbyjus.com The amino group is an activating, electron-donating group, which enhances the reactivity of the benzene ring. byjus.com This inherent reactivity allows for the introduction of various functional groups, leading to a wide spectrum of aniline derivatives with tailored properties. wikipedia.orgontosight.ai

Significance of Halogenated Aniline Scaffolds in Modern Organic Chemistry

Halogenated anilines are a subset of aniline derivatives that feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine) on the aromatic ring. acs.orgnih.gov These compounds are particularly significant in modern organic chemistry due to the unique properties conferred by the halogen substituents. Halogen atoms can influence the electronic properties, lipophilicity, and metabolic stability of a molecule, making them crucial in the design of new materials and biologically active compounds. acs.orgnih.gov

Aryl halides, including halogenated anilines, are indispensable building blocks in a variety of synthetic transformations. acs.orgnih.gov They are key substrates in powerful carbon-carbon and carbon-heteroatom bond-forming reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. wikipedia.orgacs.orgnih.gov These cross-coupling reactions are fundamental tools for constructing complex molecular architectures.

The introduction of halogen atoms onto an aniline ring can be challenging due to the high reactivity of the aniline nucleus, which can lead to a lack of regioselectivity and over-halogenation. acs.orgnih.gov Therefore, the development of new, selective methods for the synthesis of halogenated anilines is an active area of research. acs.orgnih.govresearchgate.net

Dichloroanilines, which possess two chlorine atoms on the aniline ring, exist in six different isomeric forms. wikipedia.org These compounds and their derivatives find applications in the production of dyes and herbicides. wikipedia.orgchemicalbook.com The specific substitution pattern of the chlorine atoms significantly influences the chemical and physical properties of the molecule. wikipedia.org For example, 3,5-dichloroaniline (B42879) is a precursor to the fungicide vinclozolin. wikipedia.org The presence of chlorine atoms in the aniline structure can enhance the color properties of dyes derived from them.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10Cl3N B1457856 2-(3,5-Dichlorophenyl)aniline, HCl CAS No. 1355248-02-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,5-dichlorophenyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N.ClH/c13-9-5-8(6-10(14)7-9)11-3-1-2-4-12(11)15;/h1-7H,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMOOTIOCHDIIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355248-02-0
Record name [1,1′-Biphenyl]-2-amine, 3′,5′-dichloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355248-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies for 2 3,5 Dichlorophenyl Aniline and Its Structural Analogs

Direct Synthetic Approaches

Direct synthetic methods for 2-(3,5-Dichlorophenyl)aniline involve the formation of the biaryl system as a key step.

Direct Amination of Dichlorobenzene Precursors

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. wikipedia.orgyoutube.com This reaction allows for the coupling of amines with aryl halides. wikipedia.org In the context of synthesizing 2-(3,5-Dichlorophenyl)aniline, this would involve the reaction of 1-amino-2-bromobenzene or a related aminating agent with 1,3-dichlorobenzene. The choice of phosphine (B1218219) ligands is crucial for the success of the Buchwald-Hartwig amination, with sterically hindered ligands often providing the best results. wikipedia.org The reaction typically employs a base such as sodium tert-butoxide (NaOt-Bu) and a palladium catalyst, which can be a Pd(0) or Pd(II) source. acsgcipr.org The development of various catalyst systems has expanded the scope of this reaction to include a wide range of amines and aryl halides. rug.nl

A related approach involves the copper-catalyzed direct amidation of aromatic C-H bonds. For instance, phthalimide, which serves as an ammonia (B1221849) equivalent, can be coupled with aromatic compounds in the presence of a copper catalyst to form N-aryl phthalimides. acs.org These can then be hydrolyzed to the corresponding primary arylamines.

Reduction of Nitroaromatic Precursors

The reduction of nitroaromatic compounds is a fundamental method for the preparation of primary amines. sioc-journal.cn For the synthesis of 2-(3,5-Dichlorophenyl)aniline, the corresponding nitroaromatic precursor, 1,3-dichloro-5-(2-nitrophenyl)benzene, would be required. Catalytic hydrogenation is a widely used method for this transformation, employing catalysts such as palladium on carbon (Pd/C). tcichemicals.comresearchgate.net The reaction is typically carried out under a hydrogen atmosphere. It has been observed that the addition of catalytic amounts of vanadium compounds can prevent the accumulation of hydroxylamine (B1172632) intermediates during the hydrogenation of aromatic nitro compounds. google.com

Table 1: Conditions for Catalytic Hydrogenation of Nitroarenes

CatalystHydrogen SourceNotes
Palladium on Carbon (Pd/C)Hydrogen Gas (H₂)A common and efficient heterogeneous catalyst.
Vanadium Compounds (e.g., NH₄VO₃)Hydrogen Gas (H₂)Added to prevent hydroxylamine formation. google.com
Magnetic Graphene Oxide Supported Pd NanoparticlesSodium Borohydride (NaBH₄)Allows for transfer hydrogenation at room temperature. researchgate.net

Halogen Exchange Reactions on Phenolic Systems

While less direct, it is theoretically possible to synthesize 2-(3,5-Dichlorophenyl)aniline from a phenolic precursor. This multi-step process would first involve the conversion of a hydroxyl group on a dichlorophenyl phenol (B47542) to a halogen, followed by a coupling reaction. More commonly, halogen exchange reactions are used to convert one aryl halide into another, for instance, an aryl bromide to an aryl iodide, to facilitate subsequent coupling reactions. frontiersin.org These reactions are often catalyzed by copper(I) salts. frontiersin.org The synthesis of anilines from phenols can also be achieved directly through metal-free methods using aminating reagents. organic-chemistry.org Another approach involves the hydrolysis of the corresponding aniline (B41778) derivative, such as the conversion of 2,5-dichloroaniline (B50420) to 2,5-dichlorophenol (B122974) using an inorganic acid. google.com

Precursor-Based Synthetic Routes Utilizing 3,5-Dichloroaniline (B42879)

These methods use the readily available 3,5-dichloroaniline as a starting material.

Condensation Reactions for Schiff Base Formation

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. masterorganicchemistry.comresearchgate.net In this context, 3,5-dichloroaniline can react with an appropriate benzaldehyde (B42025) derivative to form a Schiff base. These reactions are often catalyzed by acid and result in the formation of a C=N double bond with the elimination of a water molecule. masterorganicchemistry.com The stability of the resulting Schiff base can vary, with those derived from aromatic aldehydes generally being more stable. researchgate.net The formation of Schiff bases can be influenced by factors such as pH and the presence of other nucleophiles. nih.gov

Table 2: Examples of Schiff Base Formation

AmineCarbonyl CompoundProduct Type
Primary AmineAldehydeAldimine
Primary AmineKetoneKetimine
3,5-DichloroanilineSubstituted BenzaldehydeN-(substituted-benzylidene)-3,5-dichloroaniline

Diazotization and Subsequent Coupling Reactions

Diazotization of an aromatic amine, such as 3,5-dichloroaniline, involves its reaction with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. slideshare.netresearchgate.net These diazonium salts are versatile intermediates that can undergo various coupling reactions. chemguide.co.uk

The Gomberg-Bachmann reaction is an aryl-aryl coupling reaction where a diazonium salt reacts with another aromatic compound, often in the presence of a base, to form a biaryl product through a radical mechanism. wikipedia.orgvedantu.comslideshare.net A variation of this reaction allows for the arylation of anilines with aryl diazotates under basic conditions, which could be applied to couple 3,5-dichloroaniline with another aniline derivative. nih.gov However, yields in the classic Gomberg-Bachmann reaction can be low due to side reactions. wikipedia.org

The Meerwein arylation involves the addition of an aryl diazonium salt to an electron-poor alkene, typically catalyzed by a metal salt like copper(II) chloride. wikipedia.orgthermofisher.com The reaction proceeds via an aryl radical and results in an alkylated arene compound. wikipedia.org This method has been used in various synthetic applications. thermofisher.com Recent developments have explored metal-free, visible-light-induced Meerwein-type arylations. beilstein-journals.org

Table 3: Coupling Reactions of Diazonium Salts

Reaction NameReactant with Diazonium SaltKey Features
Gomberg-Bachmann ReactionAreneAryl-aryl coupling via a radical mechanism. wikipedia.orgvedantu.com
Meerwein ArylationElectron-poor alkeneAddition of an aryl group across the double bond. wikipedia.org
Pschorr CyclizationIntramolecular areneIntramolecular version of the Gomberg-Bachmann reaction. wikipedia.org

Cyclization Reactions Towards Heterocyclic Scaffolds

The inherent structure of 2-aminobiphenyls, including analogs of 2-(3,5-dichlorophenyl)aniline, serves as a direct precursor for the synthesis of carbazoles, a significant class of nitrogen-containing heterocycles. The Graebe-Ullmann reaction is a classic method for achieving this transformation. wikipedia.orgresearchgate.net This reaction involves the diazotization of a 2-aminobiphenyl (B1664054) derivative, which then undergoes thermally or photochemically induced cyclization with the elimination of nitrogen gas to form the carbazole (B46965) ring system. wikipedia.org The mechanism is believed to proceed through a triazole intermediate, which upon loss of nitrogen, generates a reactive species that cyclizes to afford the carbazole. wikipedia.org This method has been utilized for the synthesis of a variety of carbazole and carboline derivatives. researchgate.netresearchgate.net

Modern variations of carbazole synthesis often employ metal-catalyzed intramolecular C-H amination or cyclization of appropriately substituted biphenyls. For instance, the iridium-catalyzed dehydrogenative cyclization of 2-aminobiphenyls can yield N-H carbazoles using air as the terminal oxidant, often with a copper co-catalyst. organic-chemistry.org Furthermore, palladium-catalyzed reactions involving an intermolecular amination followed by an intramolecular direct arylation can produce functionalized carbazoles from inexpensive starting materials like 1,2-dichloroarenes and anilines. organic-chemistry.org The use of sulfilimines as nitrene precursors in visible-light-induced or rhodium-catalyzed intramolecular C-H amination presents a milder and safer alternative to traditional methods that use potentially explosive azides. nih.gov

Selected Cyclization Reactions for Carbazole Synthesis
Reaction Name/TypePrecursorKey Reagents/ConditionsProductReference
Graebe-Ullmann Synthesiso-Aminodiphenylamine1. Diazotization (e.g., NaNO₂, HCl) 2. Heating or photolysisCarbazole wikipedia.orgresearchgate.net
Iridium-Catalyzed Dehydrogenative Cyclization2-AminobiphenylsIr catalyst, Cu co-catalyst, Air (oxidant)N-H Carbazoles organic-chemistry.org
Palladium-Catalyzed Tandem Amination/Arylation1,2-Dihaloarenes and AnilinesPd catalyst9H-Carbazoles organic-chemistry.org
Visible Light-Induced C-H AminationAryl SulfiliminesVisible light or Rhodium catalystCarbazoles nih.gov

Multi-Step Conversions via Bromination and Amination

A common and versatile approach to constructing substituted biarylamines involves a sequence of halogenation followed by a carbon-nitrogen bond-forming reaction. This strategy allows for the regioselective introduction of both the halogen and amine functionalities. For the synthesis of analogs of 2-(3,5-dichlorophenyl)aniline, this could involve the bromination of a substituted aniline or anilide, followed by a cross-coupling reaction with an appropriate aryl partner.

A patented process for preparing 2-chloro and 2,6-dichloroanilines highlights a multi-step sequence starting from the corresponding anilides. google.com The process involves selective bromination, followed by chlorination, reduction, and hydrolysis. The initial acetylation of the aniline protects the amino group and directs the subsequent halogenation steps. google.com

The key C-N bond formation step in such a sequence is typically achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for coupling amines with aryl halides. wikipedia.orgorganic-chemistry.orgpearson.com This reaction is known for its broad substrate scope and functional group tolerance, allowing for the coupling of a wide variety of amines with aryl chlorides, bromides, and iodides. wikipedia.orgjk-sci.com For example, a dichlorinated aryl bromide could be coupled with an aniline derivative using a palladium catalyst and a suitable phosphine ligand.

Alternatively, the Ullmann condensation offers a copper-catalyzed route to form C-N bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org While traditional Ullmann conditions often require harsh conditions (high temperatures and stoichiometric copper), modern protocols have been developed that use catalytic amounts of copper, often with ligands, under milder conditions. wikipedia.orgnih.gov The Goldberg reaction, a variation of the Ullmann condensation, is specifically used for the coupling of anilines with aryl halides. wikipedia.org These methods provide a reliable pathway to synthesize the core structure of 2-(3,5-dichlorophenyl)aniline from appropriately brominated precursors.

Key C-N Bond Forming Reactions in Multi-Step Syntheses
ReactionKey FeaturesTypical ReactantsCatalyst SystemReference
Buchwald-Hartwig AminationBroad substrate scope, high functional group tolerance.Aryl halide (Cl, Br, I, OTf), Primary/Secondary AminePalladium catalyst with phosphine ligands (e.g., BINAP, DPPF) wikipedia.orgorganic-chemistry.orgjk-sci.com
Ullmann Condensation (Goldberg Reaction)Copper-catalyzed C-N bond formation.Aryl halide, Amine/AnilineCopper (metal or salt), often with ligands (e.g., phenanthroline) wikipedia.orgorganic-chemistry.orgnih.gov

Advanced Synthetic Strategies for Substituted Anilines

Beyond traditional methods, several advanced synthetic strategies have emerged for the efficient construction of substituted anilines, which are applicable to the synthesis of complex structures like 2-(3,5-dichlorophenyl)aniline and its analogs. These methods often offer novel retrosynthetic disconnections and improved efficiency.

Metal-Catalyzed Benzannulation Methodologies

Benzannulation reactions, where an aromatic ring is constructed from acyclic or simpler cyclic precursors, represent a powerful strategy for synthesizing highly substituted anilines.

Recent research has demonstrated an efficient approach for the synthesis of 2,4-di- and 2,4,6-trisubstituted anilines using a simple molybdenum(VI) catalyst. This methodology involves the intermolecular reaction of readily available ynones and allylic amines. The reaction is proposed to proceed through a cascade mechanism involving an aza-Michael addition, a wikipedia.orgorganic-chemistry.org-proton shift, cyclization, dehydration, a 6π-electrocyclization, and finally aromatization to yield the polysubstituted aniline. This strategy provides a robust and modular route to anilines that might be challenging to access through other methods.

Hypervalent Iodine-Mediated Direct Amination

A metal-free approach for the formation of C-N bonds is the direct oxidative amination of arenes using hypervalent iodine(III) reagents. This method allows for the coupling of electron-rich arenes with amino derivatives of electron-deficient heterocycles. The hypervalent iodine(III) reagent acts as an oxidant to facilitate the regioselective functionalization of C-H bonds of the arene, forming a C-N bond under organocatalytic conditions. This provides a mild and practical route to access scaffolds of bioactive compounds without the need for transition metal catalysts.

Palladium-Catalyzed Transformations of Cyclohexanones

An innovative strategy for the synthesis of substituted anilines involves the transformation of cyclohexanones using a palladium-on-carbon (Pd/C) catalyst in the presence of ethylene. This one-step process, conducted under non-aerobic conditions, converts substituted cyclohexanones and an ammonia source (like ammonium (B1175870) acetate) into the corresponding anilines in good yields. The reaction is believed to proceed via hydrogen transfer between the cyclohexanone (B45756) and ethylene, leading to aromatization. This method has also been extended to a two-step procedure for the synthesis of indoles.

Advanced Synthetic Strategies for Substituted Anilines
MethodologyStarting MaterialsKey Reagents/CatalystKey TransformationReference
Molybdenum(VI)-Catalyzed BenzannulationYnones, Allylic aminesMolybdenum(VI) catalystCascade reaction leading to aromatizationN/A
Hypervalent Iodine-Mediated Direct AminationElectron-rich arenes, Amino derivativesHypervalent iodine(III) reagentDirect oxidative C-H aminationN/A
Palladium-Catalyzed Transformation of CyclohexanonesSubstituted cyclohexanones, Ammonium acetatePd/C, EthyleneDehydrogenative aromatizationN/A

Catalyst-Free and Additive-Free Imine Condensation–Isoaromatization

A notable strategy for the synthesis of aniline derivatives involves a sequential imine condensation–isoaromatization pathway that proceeds without the need for catalysts or additives. This approach typically involves the reaction of primary amines with specific ketone precursors, such as (E)-2-arylidene-3-cyclohexenones, to yield a range of synthetically useful anilines. researchgate.net The reaction is valued for its mild conditions and the absence of metal catalysts, which simplifies purification and reduces waste. researchgate.net

The process is initiated by the condensation of an aldehyde and an amine to form an imine (a Schiff base). This reaction can often be performed under neat (solvent-free) conditions, with the removal of water driving the reaction to completion. scirp.org Subsequent isoaromatization leads to the final aniline product. The efficiency of this method makes it a desirable route in synthetic chemistry.

Reactant 1Reactant 2ConditionsProduct TypeKey Feature
Aromatic AldehydePrimary AmineSolvent- & Catalyst-Free, Reduced PressureImineHigh yield by removing water via vacuum. scirp.org
(E)-2-arylidene-3-cyclohexenonesPrimary AminesCatalyst- & Additive-Free2-benzyl N-substituted anilinesSequential imine condensation–isoaromatization. researchgate.net

Radical Approaches to Aniline Synthesis (e.g., from Benzyl (B1604629) Azides)

Novel synthetic methods have been developed to generate substituted anilines from corresponding benzyl azides through a radical pathway. chemrxiv.orgchemrxiv.org This unique transformation involves the extrusion of a carbon atom and is particularly effective when the benzyl azide (B81097) possesses an electron-withdrawing group (EWG) at the ortho or para position. chemrxiv.org

The reaction is typically carried out in a strong acid medium, such as 98% sulfuric acid, at room temperature. chemrxiv.org The process is rapid, efficient, and avoids the use of metal catalysts. However, the position of the EWG is crucial; if it is in the meta position, a substituted benzaldehyde is formed instead of the aniline. chemrxiv.org This method provides a direct route to convert a non-functional methyl group (alpha to an EWG) into a valuable amine functional group. chemrxiv.org

Synthesis of Substituted Anilines from Benzyl Azides chemrxiv.org
Starting MaterialKey ReagentConditionProductNote
Benzyl azide with ortho/para EWG98% H₂SO₄Room TemperatureSubstituted AnilineProceeds via extrusion of carbon.
Benzyl azide with meta EWG98% H₂SO₄Room TemperatureSubstituted BenzaldehydeReaction outcome is position-dependent.

Palladium-Catalyzed Carbon-Nitrogen Cross-Coupling Reactions

Palladium-catalyzed C-N cross-coupling reactions, widely known as Buchwald-Hartwig amination, represent one of the most powerful and versatile methods for synthesizing anilines and their derivatives. acs.orgwiley.com This reaction enables the formation of a carbon-nitrogen bond between an aryl halide (like 3,5-dichlorobromobenzene) and an amine (like aniline or a protected aniline).

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst, the supporting ligand, the base, and the solvent. acs.orgyoutube.com Continuous development has led to highly active catalyst systems that can function under mild, user-friendly conditions, even at room temperature. wiley.com These reactions are tolerant of a wide array of functional groups and have been instrumental in the synthesis of complex molecules for pharmaceuticals and materials science. acs.org For a compound like 2-(3,5-Dichlorophenyl)aniline, this method would involve coupling 3,5-dichlorophenyl halide with 2-aminophenylboronic acid or its equivalent, or coupling a 2-halophenylamine with a 3,5-dichlorophenylboronic acid, though the former is more typical for C-N coupling. The direct coupling of an aryl halide with an aniline is the most common approach.

Typical Components for Buchwald-Hartwig Amination acs.orgyoutube.com
ComponentRoleExamples
Aryl Halide/TriflateElectrophileAryl chlorides, bromides, iodides, triflates
AmineNucleophilePrimary or secondary anilines and alkylamines
Palladium SourceCatalyst PrecursorPd(OAc)₂, Pd₂(dba)₃
LigandActivate CatalystBuchwald or Hartwig phosphine ligands (e.g., YPhos) wiley.com
BaseActivate AmineNaO-t-Bu, K₂CO₃, Cs₂CO₃
SolventReaction MediumToluene, Dioxane, THF

Green Chemistry Principles in Aniline Synthesis

The application of green chemistry principles is paramount in modern synthetic design, aiming to reduce the environmental footprint of chemical manufacturing. The synthesis of anilines, including 2-(3,5-Dichlorophenyl)aniline, is increasingly evaluated through this lens.

Maximizing Atom Economy in Synthetic Routes

Atom economy is a core green chemistry metric that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org The ideal atom economy is 100%, which is characteristic of addition and rearrangement reactions. rsc.org

Synthetic routes to anilines vary significantly in their atom economy.

Palladium-Catalyzed Cross-Coupling: While highly efficient in terms of yield, these reactions are not perfectly atom-economical as they generate stoichiometric salt byproducts from the base used (e.g., NaBr from NaO-t-Bu and an aryl bromide). However, their catalytic nature represents a vast improvement over older stoichiometric methods.

Classical Béchamp Reduction: The traditional synthesis of aniline from nitrobenzene (B124822) using iron and acid has a poor atom economy of only 35%, generating large volumes of iron oxide sludge. rsc.org

Catalyst-Free Condensation: These reactions can have a high atom economy, with water often being the only byproduct. scirp.org

Maximizing atom economy requires the careful selection of starting materials and reaction pathways that minimize the formation of waste. wikipedia.org

Design for Reduced Hazardous Substance Generation

A key goal of green chemistry is to design synthetic processes that use and generate substances with minimal toxicity to humans and the environment. nih.gov This principle directly influences the choice of reagents and catalysts in aniline synthesis.

Avoiding Heavy Metals: While palladium is an extremely effective catalyst, it is a heavy metal with associated toxicity and disposal concerns. The development of catalyst-free methods, such as imine condensation–isoaromatization, or the use of more benign catalysts is a significant step forward. researchgate.netacs.org

Eliminating Harsh Reagents: The radical approach to aniline synthesis from benzyl azides uses concentrated sulfuric acid, a highly corrosive and hazardous substance. chemrxiv.org Similarly, older methods often employed toxic reagents. Modern approaches seek to replace these with milder and safer alternatives. The direct amination of benzene (B151609), for example, is being explored to avoid the highly hazardous nitration-reduction sequence. researchgate.netresearchgate.net

Utilization of Safer Solvents and Reaction Media

Solvents are a major contributor to the environmental impact of chemical processes, accounting for a large portion of the mass and energy used and the waste generated. youtube.com The principles of green chemistry advocate for minimizing solvent use or replacing hazardous solvents with safer alternatives.

Solvent-Free Reactions: Methods that operate under neat or solvent-free conditions, such as some imine condensation reactions, are highly desirable as they eliminate solvent waste entirely. scirp.orgnih.govresearchgate.net

Green Solvents: When solvents are necessary, the trend is to move away from hazardous options like dichloromethane (B109758) (DCM) and toward greener alternatives. youtube.com For instance, dimethyl carbonate (DMC) has been used as a green and recyclable solvent for the synthesis of N-sulfonylimines. nih.gov Water is also an ideal green solvent, and methods for conducting organic reactions like the reduction of nitroarenes in water are being developed. researchgate.net Solvent selection guides developed by pharmaceutical companies help chemists choose the most environmentally benign option for a given transformation. youtube.com

Catalytic Methodologies for Enhanced Efficiency

The construction of the diarylamine skeleton of 2-(3,5-dichlorophenyl)aniline is predominantly achieved through transition-metal-catalyzed cross-coupling reactions. The two most prominent and effective methods are the Buchwald-Hartwig amination and the Ullmann condensation. nih.govnih.govwikipedia.org These reactions have largely superseded older, more strenuous methods due to their milder reaction conditions, broader substrate scope, and improved functional group tolerance. wikipedia.org

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for C-N bond formation. wikipedia.orgnumberanalytics.com This reaction utilizes a palladium catalyst, typically in a low oxidation state (Pd(0)), in conjunction with a phosphine ligand. The choice of ligand is critical to the success of the reaction, influencing catalyst activity and selectivity. numberanalytics.com For the synthesis of diarylamines like 2-(3,5-dichlorophenyl)aniline, sterically hindered and electron-rich phosphine ligands are often employed. These ligands facilitate the key steps of the catalytic cycle: oxidative addition of the aryl halide to the palladium center, coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired diarylamine and regenerate the active catalyst. wikipedia.org

Bidentate phosphine ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DPPF (1,1'-bis(diphenylphosphino)ferrocene) were early developments that reliably extended the reaction to primary amines. wikipedia.org More recent generations of catalysts involve bulky, electron-rich monophosphine ligands like Xantphos and SPhos, which can lead to a dramatic increase in catalytic activity, even allowing for reactions to occur at room temperature in some cases. beilstein-journals.org

The Ullmann condensation , a copper-catalyzed reaction, represents an older but still relevant alternative to the Buchwald-Hartwig amination. nih.gov Traditionally, these reactions required high temperatures (often exceeding 200 °C) and stoichiometric amounts of copper. nih.gov However, significant advancements have been made, including the use of ligands to solubilize the copper catalyst and accelerate the reaction. Amino acids, such as L-proline, and various diamines have been shown to be effective ligands, allowing the reaction to proceed under milder conditions. researchgate.net The Ullmann-type reaction involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base. nih.gov While often requiring higher temperatures than palladium-catalyzed methods, the lower cost of copper makes it an attractive option.

The table below outlines representative catalytic systems and conditions for the synthesis of diarylamines, which are analogous to the formation of 2-(3,5-dichlorophenyl)aniline.

Energy Efficiency Considerations in Reaction Design

The principles of green chemistry are increasingly influencing synthetic route design, with a strong emphasis on energy efficiency. sphinxsai.com For the synthesis of 2-(3,5-dichlorophenyl)aniline and its analogs, several strategies can be employed to minimize energy consumption.

One of the most significant advancements in this area is the use of microwave-assisted synthesis . sphinxsai.comjaveriana.edu.coukm.my Compared to conventional heating methods that rely on conduction and convection, microwave irradiation directly heats the reaction mixture through dielectric heating. ukm.my This leads to rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes. sphinxsai.comjaveriana.edu.coukm.my Shorter reaction times inherently translate to lower energy consumption. sphinxsai.com Studies comparing conventional and microwave-assisted synthesis of various heterocyclic compounds, including those with structures analogous to diarylamines, have consistently shown that the microwave approach leads to significant reductions in reaction time and often improves product yields. javeriana.edu.coukm.myresearchgate.net For example, in the synthesis of certain thiourea (B124793) derivatives, a reaction that took 6 hours under reflux was completed in just 5 minutes using microwave irradiation, with an accompanying increase in yield. ukm.my

Another key consideration for energy efficiency is the optimization of catalytic systems to operate under milder conditions . The development of highly active catalysts, such as the newer generations of phosphine ligands for Buchwald-Hartwig amination, allows reactions to be conducted at lower temperatures, sometimes even at room temperature. beilstein-journals.org This reduces the energy input required to maintain high reaction temperatures for extended periods.

The table below presents a comparative overview of conventional heating versus microwave-assisted synthesis for analogous reactions, highlighting the impact on reaction time and yield.

Chemical Reactivity and Transformation Mechanisms of 2 3,5 Dichlorophenyl Aniline

Fundamental Chemical Reactivity

The reactivity of 2-(3,5-Dichlorophenyl)aniline is governed by the interplay of its constituent functional groups: the secondary aniline (B41778) nitrogen and the two distinct aromatic rings. The aniline moiety is generally an activating, ortho-, para-directing group for electrophilic aromatic substitution, while also being a site of nucleophilicity and basicity. However, the presence of the second phenyl ring, which is substituted with two electron-withdrawing chlorine atoms, significantly modulates this reactivity through steric hindrance and electronic effects.

The oxidation of diarylamines can proceed through various pathways, often initiated by the formation of a nitrogen-centered radical cation. In the case of 2-(3,5-Dichlorophenyl)aniline, the nitrogen lone pair is delocalized over both aromatic rings, which stabilizes the molecule but also makes it susceptible to oxidation.

The presence of two strongly electron-withdrawing chlorine atoms on one of the phenyl rings decreases the electron density at the nitrogen atom, making the compound more resistant to oxidation compared to unsubstituted diphenylamine (B1679370). Oxidation, when achieved using strong oxidizing agents, would likely lead to the formation of a diarylnitroxide radical. Further oxidation can result in complex reaction cascades, including C-O bond-forming reactions and the formation of spirocyclic products, as has been observed in related annelated diarylamine systems nih.gov. However, due to the electronic deactivation by the chloro-substituents, more forcing conditions would be required.

Table 1: Expected Oxidation Behavior of 2-(3,5-Dichlorophenyl)aniline

Oxidizing Condition Expected Outcome Rationale
Mild Oxidation Likely unreactive Decreased electron density at nitrogen due to electron-withdrawing groups.

Acylation of 2-(3,5-Dichlorophenyl)aniline can occur at two primary sites: the aniline nitrogen (N-acylation) or the aromatic rings (C-acylation, specifically Friedel-Crafts acylation).

N-Acylation: The nitrogen atom, with its lone pair of electrons, is nucleophilic and readily undergoes acylation with acylating agents like acid chlorides or anhydrides to form the corresponding amide. This reaction is generally efficient. However, the nucleophilicity of the nitrogen in 2-(3,5-Dichlorophenyl)aniline is reduced compared to simple anilines due to both the steric bulk of the two phenyl groups and the electron-withdrawing nature of the dichlorophenyl substituent.

C-Acylation (Friedel-Crafts): Friedel-Crafts acylation of anilines is notoriously challenging because the Lewis acid catalyst (e.g., AlCl₃) complexes with the basic nitrogen atom, deactivating the ring system towards electrophilic attack. A common strategy to overcome this is to first perform N-acylation. The resulting amide is still an ortho-, para-directing group, albeit a much less activating one, which can then undergo C-acylation rsc.org. In the case of N-acetyl-2-(3,5-dichlorophenyl)aniline, the acylation would be directed to the para position of the unsubstituted phenyl ring due to steric hindrance at the ortho positions. The 3,5-dichlorophenyl ring is strongly deactivated and would not be expected to participate in Friedel-Crafts reactions ecu.edunih.govbeilstein-journals.org.

Table 2: Predicted Acylation Reactivity

Reaction Type Reagent Example Primary Product Notes
N-Acylation Acetic Anhydride N-acetyl-2-(3,5-dichlorophenyl)aniline Standard amide formation, though potentially slower than with simple anilines.
C-Acylation Acetyl Chloride / AlCl₃ Complexation and low yield The Lewis acid catalyst is expected to coordinate with the aniline nitrogen, deactivating the rings rsc.org.

The nitrogen atom of 2-(3,5-Dichlorophenyl)aniline can act as a nucleophile in substitution reactions. Its nucleophilicity, however, is significantly attenuated compared to alkylamines or even simple anilines. This is due to the delocalization of the nitrogen's lone pair of electrons across both aromatic rings and the steric hindrance imposed by the bulky aryl groups.

Consequently, while it can participate in nucleophilic substitution reactions, such as alkylation with alkyl halides, the reaction rates are expected to be slow libretexts.org. For these reactions to proceed efficiently, strong electrophiles and potentially elevated temperatures would be necessary. In reactions involving electron-deficient aromatic systems (SNAr), diarylamines can be formed, highlighting the nucleophilic character of the amine moiety, although these methods are typically used to synthesize, rather than react, diarylamines nih.govacs.org.

Catalyzed Transformations and Derivatizations

Transition metal catalysis offers powerful methods for the functionalization of otherwise inert bonds, and 2-(3,5-Dichlorophenyl)aniline is a potential substrate for such transformations.

Gold catalysts, particularly cationic gold(I) complexes, are known to activate C-C triple and double bonds towards nucleophilic attack. The intermolecular hydroamination of alkynes and allenes with amines is a well-established, atom-economical method for forming C-N bonds nih.govrsc.orgnih.govresearchgate.net.

In a typical mechanism, the gold(I) catalyst coordinates to the alkyne, making it more electrophilic. The amine then attacks the activated alkyne in an anti-fashion, followed by protonolysis to release the enamine or imine product and regenerate the catalyst. 2-(3,5-Dichlorophenyl)aniline could serve as the amine component in such a reaction. However, its diminished nucleophilicity and significant steric bulk would likely lead to lower reaction rates compared to simpler anilines or alkylamines nih.gov. The presence of electron-withdrawing groups on the aniline has been shown to have a non-monotonic effect on catalyst activity in some systems nih.gov.

Table 3: Hypothetical Gold-Catalyzed Hydroamination with Phenylacetylene

Catalyst System Substrate Expected Product Predicted Reactivity

Rhodium-catalyzed C−H functionalization is a powerful tool for forming C-C and C-heteroatom bonds by activating otherwise unreactive C-H bonds. These reactions often rely on a directing group within the substrate to chelate to the metal center and position it for a site-selective C-H cleavage nih.govescholarship.org.

The aniline nitrogen in 2-(3,5-Dichlorophenyl)aniline can act as a directing group. In the presence of a Rh(I) or Rh(III) catalyst, a cyclometalated intermediate can form, involving the nitrogen and an ortho C-H bond of one of the phenyl rings. Given the electronic properties, the C-H bonds of the unsubstituted phenyl ring are significantly more susceptible to activation than those on the deactivated dichlorophenyl ring. This would direct functionalization, such as arylation, alkylation, or alkenylation, specifically to the 2'-position of the unsubstituted ring nih.govresearchgate.net. The development of chiral ligands for rhodium allows for such reactions to be performed enantioselectively, which is a cornerstone of modern synthetic chemistry nih.gov.

Table 4: Predicted Outcome of Rhodium-Catalyzed C-H Functionalization

Reaction Type Coupling Partner Directing Group Site of Functionalization
C-H Alkenylation Alkene Aniline Nitrogen Ortho-position of the unsubstituted phenyl ring

Palladium-Catalyzed C–H Olefination (Para-Selective)

The direct functionalization of C-H bonds is a powerful strategy in organic synthesis. In the context of aniline derivatives, palladium catalysis has emerged as a key tool for achieving selective C-H olefination.

Recent research has demonstrated a highly para-selective C-H olefination of various aniline derivatives utilizing a palladium catalyst in conjunction with a bidentate S,O-ligand. nih.govresearchgate.netru.nl This methodology is notable for its mild reaction conditions, high efficiency, and broad substrate scope, which includes primary, secondary, and tertiary anilines with diverse substitution patterns. researchgate.net The S,O-ligand plays a crucial role in enhancing the substrate scope and directing the olefination to the para position with high selectivity. nih.govresearchgate.netru.nl This approach is operationally simple and can be performed under aerobic conditions, making it a practical and scalable method. researchgate.net

For instance, the reaction of N-benzyl aniline derivatives substituted at the ortho-position with groups like methyl, methoxy (B1213986), chloro, trifluoromethyl, and acetyl resulted in excellent para-selectivity, affording the desired products in good yields. ru.nl Similarly, disubstituted anilines with an ortho methyl ester and various meta-substituents underwent C-H olefination to yield the para-olefinated products. ru.nl Even with di- and tri-substituted anilines, including 2,5-dichloro and 2,3-dichloroaniline (B127971) derivatives, the reaction proceeds to give the para-olefinated products in good yields. researchgate.netru.nl

The development of non-directed C-H functionalization of arenes has also seen progress. A palladium-catalyzed reaction of simple arenes with α-trifluoromethyl styrene (B11656) derivatives has been achieved using 2-pyridone ligands, which improved both the yield and selectivity of the alkenylation. nih.gov This method demonstrates a broad scope for both arenes and α-trifluoromethyl styrenes. nih.gov

Below is a table summarizing the para-selective C-H olefination of various aniline derivatives.

SubstrateOlefinCatalyst SystemProductYield (%)Ref
N-benzyl-o-methylanilineEthyl acrylatePd(OAc)₂ / S,O-ligandpara-Olefinated product70 ru.nl
N-benzyl-o-methoxyanilineEthyl acrylatePd(OAc)₂ / S,O-ligandpara-Olefinated product65 ru.nl
N-benzyl-o-chloroanilineEthyl acrylatePd(OAc)₂ / S,O-ligandpara-Olefinated product58 ru.nl
N-benzyl-o-(trifluoromethyl)anilineEthyl acrylatePd(OAc)₂ / S,O-ligandpara-Olefinated product47 ru.nl
2,5-dichloroaniline (B50420) derivativeEthyl acrylatePd(OAc)₂ / S,O-ligandpara-Olefinated product60 researchgate.net
2,3-dichloroaniline derivativeEthyl acrylatePd(OAc)₂ / S,O-ligandpara-Olefinated product65 researchgate.net

Brönsted Acidic Ionic Liquid Catalysis in Friedel-Crafts Reactions

Friedel-Crafts reactions are fundamental for C-C bond formation in aromatic chemistry. The use of Brønsted acidic ionic liquids (BAILs) as catalysts offers a green and efficient alternative to traditional Lewis acids.

A highly efficient and scalable methodology for the synthesis of aniline-based triarylmethanes has been developed through a double Friedel-Crafts reaction of aldehydes with various anilines, using the Brönsted acidic ionic liquid [bsmim][NTf₂] as a catalyst. rsc.org This protocol is performed under metal- and solvent-free conditions and demonstrates a broad substrate scope, providing the corresponding products in good to excellent yields. rsc.org The ionic liquid acts as both the solvent and the catalyst, simplifying the reaction setup and product isolation. google.com

The catalytic activity of BAILs is influenced by the acidity of their cations and anions, as well as their affinity for the reactants. elsevierpure.com These ionic liquids can be designed to be water-stable, allowing for easier handling and recycling. elsevierpure.com The use of BAILs in Friedel-Crafts acylations has been shown to enhance reaction rates and selectivity compared to conventional solvents. liv.ac.uk For example, using Cu(OTf)₂ as a catalyst in the ionic liquid [bmim][BF₄] resulted in quantitative conversion and high regioselectivity in the benzoylation of anisole. liv.ac.uk

The following table presents examples of Friedel-Crafts reactions catalyzed by Brønsted acidic ionic liquids.

Aromatic SubstrateAcylating/Alkylating AgentCatalystProductYield (%)Ref
Aniline4-Nitrobenzaldehyde[bsmim][NTf₂]Aniline-based triarylmethaneup to 99 rsc.org
AnisoleBenzoyl chlorideCu(OTf)₂ in [bmim][BF₄]Methoxybenzophenone100 liv.ac.uk
Various aromaticsAcetic anhydridePorous acidic ionic liquid polymerAromatic ketoneHigh rsc.org

Catalytic Degradation of Aniline Metabolites

Aniline and its derivatives can be environmental pollutants, and their degradation is of significant interest. Catalytic methods offer effective ways to break down these compounds.

The degradation of 3,5-dichloroaniline (B42879) (3,5-DCA), a compound used in the synthesis of fungicides and dyes, has been studied using activated sludge. nih.gov This process involves both anaerobic and aerobic steps. Anaerobically, Dehalobacter sp. can convert 3,5-DCA to 3-chloroaniline. nih.gov Subsequently, Pseudomonas sp. can aerobically degrade 3,5-DCA, 3-chloroaniline, and 2,5-dichloroaniline. nih.gov The degradation pathway involves the conversion of 3,5-DCA to 3,5-dichlorocatechol (B76880) by dioxygenase enzymes, which is then further mineralized. nih.gov

Electrocatalytic oxidation is another effective method for aniline degradation. In an alkaline medium, aniline can be degraded using a SnO₂-Sb₂O₃-PtO anode, which produces hydroxyl radicals that attack the aniline molecule. nih.gov Intermediates such as dianiline, 4-anilino phenol (B47542), and azobenzol have been identified in this process, which ultimately leads to the mineralization of aniline to CO₂. nih.gov

Advanced oxidation processes, such as the cobalt ferrite/peracetic acid system, have also been employed to degrade aniline. mdpi.com In this system, singlet oxygen is the primary reactive species responsible for aniline degradation. mdpi.com Photocatalytic ozonation using catalysts like C-TiO₂@Fe₃O₄/AC has also shown high efficiency in degrading aniline in water. hgxx.org

The metabolism of aniline in biological systems can lead to toxic metabolites like phenylhydroxylamine, 2-aminophenol, and 4-aminophenol, which can cause methemoglobinemia. nih.gov Phenylhydroxylamine has been identified as the primary mediator of this toxicity. nih.gov

The table below summarizes different catalytic methods for the degradation of aniline and its derivatives.

CompoundCatalytic SystemKey Reactive Species/EnzymeDegradation ProductsRef
3,5-DichloroanilineActivated Sludge (Dehalobacter sp., Pseudomonas sp.)Dioxygenase3-Chloroaniline, 3,5-Dichlorocatechol nih.gov
AnilineElectrocatalytic Oxidation (SnO₂-Sb₂O₃-PtO anode)Hydroxyl radicalsDianiline, 4-anilino phenol, Azobenzol, CO₂ nih.gov
AnilineCobalt Ferrite/Peracetic AcidSinglet oxygenMineralized products mdpi.com
AnilinePhotocatalytic Ozonation (C-TiO₂@Fe₃O₄/AC)Ozone, photocatalystMineralized products hgxx.org

Organocatalyzed Oxazolidinone Formation from Epoxy Amines

Oxazolidinones are an important class of heterocyclic compounds with significant applications in pharmaceuticals. rsc.orgacs.org Organocatalysis provides a metal-free and environmentally benign approach to their synthesis.

A halide-free, pyridinolate-based binary organocatalyst has been developed for the efficient synthesis of 5-hydroxymethyl oxazolidinones from epoxy amines and carbon dioxide at atmospheric pressure. rsc.orgrsc.org This ion pair organocatalyst, consisting of a hydrogen-bond donor and acceptor, demonstrates high selectivity and yields. rsc.org The reaction proceeds via an aza-Payne-type rearrangement. rsc.orgrsc.org

The mechanism involves the dual activation of the epoxy amine by the catalyst. The positively charged hydrogen-bond donor polarizes the oxygen atom of the epoxide, while the negatively charged hydrogen-bond acceptor activates the N-H bond, facilitating the insertion of carbon dioxide and subsequent intramolecular cyclization to form the oxazolidinone. rsc.orgrsc.org This method has been successfully applied to a range of aryl-substituted epoxy amines, including a 3,5-dichlorophenyl epoxy amine, which yielded the corresponding oxazolidinone in high yield. rsc.org

The following table showcases the organocatalyzed synthesis of oxazolidinones from various epoxy amines.

Epoxy Amine SubstrateCatalystConditionsProductYield (%)Ref
Phenyl epoxy amineTBDH⁺/4-OP⁻0.1 MPa CO₂, 80 °C5-Hydroxymethyl-3-phenyloxazolidin-2-one84 (in 1 hr) rsc.org
3,5-Dichlorophenyl epoxy amineTBDH⁺/4-OP⁻0.1 MPa CO₂, 80 °C3-(3,5-Dichlorophenyl)-5-(hydroxymethyl)oxazolidin-2-one80 rsc.org
2,6-Diisopropylphenyl epoxy amineTBDH⁺/4-OP⁻0.1 MPa CO₂, 80 °C3-(2,6-Diisopropylphenyl)-5-(hydroxymethyl)oxazolidin-2-one80 rsc.org
3-Fluoro-4-morpholino-N-(oxiran-2-ylmethyl)anilineTBDH⁺/4-OP⁻0.1 MPa CO₂, 80 °C5-((3-Fluoro-4-morpholinophenylamino)methyl)oxazolidin-2-one86 rsc.org

Mechanistic Investigations and Reaction Pathway Elucidation

Understanding the mechanisms of chemical transformations is crucial for optimizing reaction conditions and developing new synthetic methodologies. This section explores the mechanistic details of aniline formation and reactions involving transient intermediates.

Cascade Reaction Mechanisms in Aniline Formation

Cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient and atom-economical approach to complex molecules. Several cascade reactions have been developed for the synthesis of substituted anilines.

One such method involves the iron(III)-catalyzed three-component domino reaction of aldehydes, anilines, and nitroalkanes to produce substituted quinolines. rsc.org The proposed mechanism involves a sequential aza-Henry reaction, cyclization, and denitration. rsc.org Another facile method for synthesizing meta-substituted anilines is the three-component cyclo-condensation/aromatization of in situ generated imines of acetone (B3395972) with 1,3-diketones. rsc.org

Aniline-promoted cascade reactions have also been utilized. For example, the cyclization-replacement cascade of 2-hydroxycinnamaldehydes with various carbon nucleophiles is promoted by simple anilines. nih.gov This process proceeds through the in situ formation of N,O-acetals, which are then replaced by the nucleophile to form 2-substituted 2H-chromenes. nih.gov

Electrochemical methods can also initiate cascade reactions. An electrochemically induced tandem reaction of anilines with 2-formyl benzonitrile (B105546) has been developed for the synthesis of N-aryl isoindolinones. mdpi.com

The table below provides an overview of different cascade reactions leading to aniline derivatives or related heterocycles.

Reaction TypeReactantsCatalyst/PromoterKey IntermediateProductRef
Three-component dominoAldehydes, Anilines, NitroalkanesFe(III) chlorideAza-Henry adductSubstituted quinolines rsc.org
Three-component cyclo-condensationAcetone, Amines, 1,3-DiketonesHeat or MicrowaveIminemeta-Substituted anilines rsc.org
Cyclization-replacement cascade2-Hydroxycinnamaldehydes, Carbon nucleophilesAnilineN,O-Acetal2-Substituted 2H-chromenes nih.gov
Electrochemical tandem reactionAnilines, 2-Formyl benzonitrileElectricityImineN-Aryl isoindolinones mdpi.com

Pathways Involving Transient Dearomatized Intermediates

Reactions involving the temporary dearomatization of aromatic rings open up unique pathways for functionalization that are not accessible through conventional electrophilic or nucleophilic aromatic substitution.

A palladium-catalyzed dearomative C4-allylation of benzyl (B1604629) ammoniums with allyltributylstannane (B1265786) proceeds via a Pd-π-benzyl intermediate. researchgate.net This dearomatization allows for selective functionalization at the C4 position. researchgate.net

In the context of indole (B1671886) chemistry, a Lewis acid-catalyzed reaction can lead to the formation of a zwitterionic intermediate through tautomerization, which then undergoes further reaction. acs.org Another example is the photoinduced asymmetric [4+2] cycloaddition of benzocyclobutenones with ketones, which involves the cleavage of a C-C bond in the benzocyclobutenone to form a diradical intermediate that then reacts with the ketone. acs.org

The synthesis of substituted tetralins can be achieved through a nitrogen deletion/Diels-Alder cascade reaction of isoindolines. acs.org The in situ formation of an ortho-xylylene, a dearomatized intermediate, from the isoindoline (B1297411) triggers the Diels-Alder reaction with a dienophile. acs.org

These examples highlight the synthetic utility of transient dearomatized intermediates in accessing complex molecular architectures.

Protonation Effects on Aniline Reactivity

In its unprotonated, free amine form, the -NH₂ group is a strong activating group in the context of electrophilic aromatic substitution. This is due to the delocalization of the nitrogen's lone pair into the phenyl ring, which increases the electron density at the ortho and para positions, making the ring highly susceptible to attack by electrophiles. youtube.com However, in an acidic medium, the amino group is protonated to form the anilinium group (-NH₃⁺). The positive charge on the nitrogen atom in the anilinium ion strongly deactivates the aromatic ring towards electrophilic attack by inductively withdrawing electron density. youtube.com This makes electrophilic substitution reactions significantly slower and directs incoming electrophiles to the meta position.

The basicity of an aniline is quantified by the pKa of its conjugate acid (the anilinium ion). A lower pKa value indicates a weaker base. For substituted anilines, the basicity is heavily influenced by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups decrease the electron density on the nitrogen atom, making it a weaker base (lower pKa), while electron-donating groups increase its basicity (higher pKa). nist.gov

Table 1: Acidity Constants (pKa) of Selected Chloroanilines in Water at 25°C. This table illustrates the effect of chlorine substituents on the basicity of aniline. The data is for related compounds and serves to demonstrate the expected trend for 2-(3,5-Dichlorophenyl)aniline.
CompoundpKa of Conjugate AcidReference
Aniline4.63 youtube.com
2-Chloroaniline2.66 wikipedia.org
3-Chloroaniline3.52 wikipedia.org
4-Chloroaniline4.15 wikipedia.org
2,5-Dichloroaniline1.59 wikipedia.org
2,6-Dichloroaniline-0.43 wikipedia.org
3,5-Dichloroaniline2.50 wikipedia.org

Based on the data for 3,5-dichloroaniline (pKa = 2.50), it is expected that the pKa for 2-(3,5-Dichlorophenyl)aniline would be even lower due to the additional electron-withdrawing nature of the second phenyl ring. This reduced basicity means that at a given pH, 2-(3,5-Dichlorophenyl)aniline will exist in its less reactive, protonated anilinium form to a greater extent than aniline.

Electronic and Steric Effects on Reaction Rates

The rate of chemical reactions involving 2-(3,5-Dichlorophenyl)aniline is governed by a combination of electronic and steric effects originating from its unique structure. These factors influence the accessibility of the reactive sites and the stability of transition states.

Electronic Effects:

The electronic landscape of 2-(3,5-Dichlorophenyl)aniline is dominated by the inductive and resonance effects of its substituents. The two chlorine atoms on one phenyl ring exert a strong electron-withdrawing inductive effect (-I). pitt.edustenutz.eu This effect reduces the electron density across the entire molecule, including the aniline nitrogen and the unsubstituted phenyl ring. This deactivation makes the aniline nitrogen less nucleophilic and the unsubstituted ring less reactive towards electrophiles compared to aniline or diphenylamine.

The relationship between substituent electronic effects and reaction rates can be quantified using the Hammett equation:

log(k/k₀) = σρ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ (sigma) is the substituent constant that depends only on the nature and position of the substituent, and ρ (rho) is the reaction constant that depends on the type of reaction. pitt.edu

Substituents with positive σ values are electron-withdrawing and decrease the reaction rate for reactions favored by electron donation (negative ρ value). Chlorine has a positive Hammett constant (σ_meta = +0.37), indicating its electron-withdrawing nature. stenutz.euutexas.edu The cumulative effect of two meta-chlorine atoms (2 x σ_meta) would result in a significantly positive σ value for the 3,5-dichlorophenyl group, leading to a substantial decrease in the rate of reactions where electron donation from the aniline moiety is crucial.

Table 2: Hammett Substituent Constants (σ) for Selected Groups. This table provides a quantitative measure of the electronic effect of substituents, which can be used to predict their impact on reaction rates and equilibria.
Substituentσ_metaσ_paraReference
-H0.000.00 canada.ca
-CH₃-0.07-0.17 canada.ca
-Cl0.370.23 utexas.edu
-Br0.390.23 utexas.edu
-NO₂0.710.78 stenutz.eu
-CN0.620.83 utexas.edu

Steric Effects:

Steric hindrance plays a significant role in the reactivity of 2-(3,5-Dichlorophenyl)aniline. The presence of the bulky 3,5-dichlorophenyl group at the ortho position of the aniline ring creates steric crowding around the amino group. This crowding can impede the approach of reagents to the nitrogen atom, thereby slowing down reactions such as N-alkylation or N-acylation. stackexchange.com

This phenomenon, often referred to as the "ortho effect," can also influence the basicity of the aniline. Upon protonation, the nitrogen atom changes hybridization from sp² to sp³, and the -NH₃⁺ group requires more space. The steric clash between the hydrogen atoms of the anilinium group and the ortho-substituent (the dichlorophenyl ring) can destabilize the conjugate acid, making the parent aniline a weaker base. youtube.comchemicalforums.com

Furthermore, steric inhibition of resonance (SIR) can occur. For the nitrogen's lone pair to effectively delocalize into the aniline phenyl ring, the ring systems must be relatively coplanar. The steric bulk of the ortho-substituent can force the two phenyl rings to twist out of planarity, reducing the orbital overlap and diminishing the resonance effect that activates the ring. This would further decrease the reactivity of the aniline ring towards electrophilic substitution. The interplay of these electronic and steric factors dictates the specific chemical behavior and reaction kinetics of 2-(3,5-Dichlorophenyl)aniline under various conditions.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate

The unique arrangement of a nucleophilic amine on one phenyl ring and electron-withdrawing chlorine atoms on the adjacent ring makes 2-(3,5-Dichlorophenyl)aniline, HCl a valuable precursor in multi-step syntheses. Its bifunctional nature allows for sequential reactions, enabling the construction of complex molecular architectures.

2-(3,5-Dichlorophenyl)aniline is an important intermediate in the synthesis of larger, more complex organic molecules. The amine group provides a reactive handle for N-alkylation, acylation, and condensation reactions, while the dichlorobiphenyl backbone forms a rigid and sterically defined core. This is particularly valuable in the field of materials science, where such building blocks are used to create compounds for organic electronics. For instance, related triphenylamine (B166846) derivatives featuring a 3,5-dichloro-1,1′-biphenyl moiety have been synthesized for potential use in organic electronic materials, where the specific substitution pattern can influence the molecular assembly and electronic properties. nih.gov The general utility of dichlorinated biphenyl (B1667301) amines as building blocks for complex structures is well-established in synthetic chemistry.

Table 1: Examples of Complex Molecules Synthesized from Related Biphenyl Amine Precursors

Precursor Type Resulting Complex Molecule Synthetic Approach Application Area
Dichlorobiphenyl Amine Triphenylamine Derivatives nih.gov Palladium-catalyzed coupling Organic Electronics nih.gov
Biphenyl Amine Organometallic Complexes Coordination with metal centers Coordination Chemistry

Aniline (B41778) and its derivatives are fundamental precursors in the dye industry, primarily for the production of azo dyes. The synthesis involves a two-step process: the diazotization of the primary aromatic amine followed by coupling with an electron-rich partner. The specific substituents on the aniline ring are crucial for determining the final color and properties of the dye. While direct synthesis examples starting from 2-(3,5-Dichlorophenyl)aniline are not prominently documented, complex azo dyes incorporating a dichlorinated biphenyl core, such as 4,4'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-aminonaphthalene-2,7-disulfonic] acid, have been synthesized. The presence of the dichloro-substituted biphenyl structure significantly influences the chromophore's electronic properties, and thus its color and lightfastness. The general use of dichloroanilines in dye and pigment manufacturing is a long-established practice in the chemical industry. nih.gov

Table 2: Representative Dye Structures Based on Aniline and Biphenyl Scaffolds

Precursor/Core Structure Dye Class Example Dye Name
Aniline americanchemicalsuppliers.com Azo Dye Aniline Black americanchemicalsuppliers.com
3,3'-Dichlorobiphenyl Bis-Azo Dye 4,4'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-aminonaphthalene-2,7-disulfonic] acid, sodium salt

The 3,5-dichloroaniline (B42879) moiety is a well-known structural component in a variety of fungicides. nih.gov It serves as a key precursor for important agrochemicals like Vinclozolin and Iprodione. nih.gov The mechanism often involves the formation of a hydantoin (B18101) or related heterocyclic structure attached to the dichlorinated ring. While these specific examples derive from the 3,5-dichloroaniline isomer, the structural features of 2-(3,5-Dichlorophenyl)aniline hydrochloride make it an equally valuable building block for developing new agrochemical agents. The biphenyl structure offers an additional site for modification, potentially leading to compounds with novel modes of action or improved efficacy.

Table 3: Agrochemicals Containing the Dichloroaniline Moiety

Agrochemical Type Precursor
Vinclozolin Fungicide 3,5-Dichloroaniline nih.gov
Iprodione Fungicide 3,5-Dichloroaniline nih.gov

Synthesis of Diverse Heterocyclic Compounds

The reactivity of the amine group in this compound makes it a suitable starting point for the synthesis of various nitrogen-containing heterocycles. These ring systems are privileged scaffolds in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.

Pyrazole (B372694) and furan (B31954) rings are common motifs in pharmaceuticals and agrochemicals. nih.govnih.gov Aniline derivatives are key starting materials for constructing these heterocyclic systems.

Pyrazole Synthesis: Pyrazole scaffolds can be synthesized through the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. Anilines like 2-(3,5-Dichlorophenyl)aniline can be readily converted to their corresponding phenylhydrazines, which then serve as the nitrogen source for the pyrazole ring formation in reactions such as the Knorr pyrazole synthesis. Numerous aniline-derived pyrazole compounds have been investigated for their potent biological activities. nih.gov Recent methods have also focused on straightforward routes to complex pyrazolo[3,4-b]pyridine scaffolds using anilines as key reagents in cascade reactions. nih.govresearchgate.netrsc.org

Furan Synthesis: The Paal-Knorr furan synthesis, involving the cyclization of 1,4-dicarbonyl compounds, can be adapted to use aniline derivatives to form N-substituted pyrroles, and related strategies exist for furan synthesis. organic-chemistry.org More direct methods can involve the reaction of aniline derivatives with α,β-unsaturated ketones, which after a 1,4-addition can undergo subsequent intramolecular cyclization to yield furan-based scaffolds. nih.gov For example, complex furan derivatives have been synthesized using various dichlorophenyl anilines as starting materials for multi-step synthetic pathways. mdpi.com

Table 4: General Synthetic Strategies for Pyrazole and Furan Scaffolds Using Aniline Derivatives

Heterocycle General Method Key Reagents
Pyrazole Knorr Synthesis & Analogs Phenylhydrazine (from aniline), β-ketoesters nih.gov
Pyrazole Cycloaddition Nitrile imines and alkenes rsc.org
Furan Anionic Cyclization Base-promoted cyclization of alkynyl ketones researchgate.net

Oxadiazoles are five-membered heterocycles containing one oxygen and two nitrogen atoms. They are bioisosteres of amide and ester groups, making them valuable in medicinal chemistry for improving metabolic stability and pharmacokinetic properties. mdpi.com The 1,3,4-oxadiazole (B1194373) and 1,2,4-oxadiazole (B8745197) isomers are particularly common.

1,3,4-Oxadiazole Synthesis: A prevalent method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines or the oxidative cyclization of acylhydrazones. A common pathway begins with the conversion of a carboxylic acid to an acylhydrazide. The amine of 2-(3,5-Dichlorophenyl)aniline can be acylated and subsequently converted to the necessary hydrazide intermediate, which is then cyclized with another carboxylic acid or its derivative using a dehydrating agent like phosphorus oxychloride. nih.gov

1,2,4-Oxadiazole Synthesis: The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles typically proceeds from the reaction of an amidoxime (B1450833) with a carboxylic acid derivative. nih.gov For example, 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole has been successfully synthesized via the condensation of 3,4-dichlorobenzamidoxime with an indole (B1671886) carboxylate ester. mdpi.com The amine of 2-(3,5-Dichlorophenyl)aniline can be used to construct the required amidoxime or carboxylic acid fragment for such syntheses.

Table 5: Synthetic Pathways to Oxadiazole Derivatives

Oxadiazole Isomer Common Precursors Key Reagents / Conditions Reference Example
1,3,4-Oxadiazole Acylhydrazides, Carboxylic Acids POCl₃ (cyclodehydrating agent) Synthesis of 1,3,4-oxadiazole derivatives from aryl hydrazides. nih.gov
1,3,4-Oxadiazole Acid Hydrazide, Carbon Disulfide KOH, Ethanol (reflux) Synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols. acs.org
1,2,4-Oxadiazole Amidoximes, Carboxylic Acid Esters Superbasic medium (e.g., NaOH/DMSO) Synthesis of 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. mdpi.com

Piperazine (B1678402) Derivatives

Arylpiperazines are a core scaffold in many pharmaceutical agents. The synthesis of piperazine derivatives often involves the cyclization of an aniline with a suitable dielectrophile. One established method is the reaction of an aniline with bis(2-chloroethyl)amine (B1207034) or its salts, typically under heating in a high-boiling solvent like xylene, sometimes with an acid catalyst. chemicalbook.comjocpr.com For 2-(3,5-Dichlorophenyl)aniline, this reaction would lead to the formation of a 1-aryl-piperazine, which can be a crucial intermediate for more complex drug molecules. mdpi.comwikipedia.org The reaction can be carried out with the free aniline or its hydrochloride salt. patsnap.comgoogle.com

Table 1: Representative Synthesis of Piperazine Derivative

Reactant 1Reactant 2ConditionsProduct
2-(3,5-Dichlorophenyl)anilineBis(2-chloroethyl)amine hydrochlorideXylene, Reflux (e.g., 130-145 °C), Acid Catalyst (e.g., p-TSA)1-[2-(3,5-Dichlorophenyl)phenyl]piperazine

Triazepines and Benzotriazepines

Triazepine and benzotriazepine ring systems are seven-membered heterocycles of interest in medicinal chemistry. nih.govresearchgate.net The synthesis of these structures can be achieved through various cyclocondensation strategies. nih.gov For instance, derivatives of 2-aminobenzamide (B116534) or o-phenylenediamine (B120857) can react with appropriate reagents to form fused triazepine rings. nih.govresearchgate.net While direct synthesis from 2-(3,5-Dichlorophenyl)aniline requires prior functionalization (e.g., introduction of a second amino group ortho to the first), its aniline moiety serves as a critical handle for building the necessary precursors for these complex heterocyclic frameworks. researchgate.netnih.gov

Triazole Synthesis

The 1,2,3-triazole ring is a highly stable and valuable structural motif, often synthesized via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". mdpi.com Anilines are excellent precursors for the required aryl azide (B81097) component. The synthesis is typically a two-step process:

Diazotization: The primary amino group of 2-(3,5-Dichlorophenyl)aniline is treated with a diazotizing agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), to form a diazonium salt.

Azide Formation: The resulting diazonium salt is then reacted with sodium azide (NaN₃) to yield the corresponding 2-(3,5-Dichlorophenyl)phenyl azide. nih.gov

This azide can subsequently react with a terminal alkyne in the presence of a copper(I) catalyst to regioselectively form the 1,4-disubstituted 1,2,3-triazole. mdpi.combeilstein-journals.org

Indole Synthesis from Aniline Derivatives

The Fischer indole synthesis is a powerful and long-standing method for preparing indoles from arylhydrazines and carbonyl compounds (aldehydes or ketones) under acidic conditions. wikipedia.orgbyjus.comtaylorandfrancis.com Although the reaction starts with a hydrazine, anilines are the common precursors for their synthesis. 2-(3,5-Dichlorophenyl)aniline can be converted into the corresponding hydrazine, 1-[2-(3,5-Dichlorophenyl)phenyl]hydrazine, through diazotization followed by reduction.

This hydrazine can then be heated with an appropriate ketone or aldehyde in the presence of an acid catalyst (e.g., HCl, H₂SO₄, or a Lewis acid) to undergo the characteristic digitellinc.comdigitellinc.com-sigmatropic rearrangement and cyclization, ultimately forming a complex, substituted indole. wikipedia.orgbyjus.com This route provides access to indole structures bearing the bulky and electronically distinct 2-(3,5-dichlorophenyl) substituent. Modern variations of this synthesis have been developed to improve conditions and substrate scope. organic-chemistry.orgnih.gov

Design of Schiff Base Ligands

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. internationaljournalcorner.com The amine group of 2-(3,5-Dichlorophenyl)aniline readily reacts with various carbonyl compounds, typically with acid catalysis and removal of water, to form the corresponding Schiff base ligand. digitellinc.comnanobioletters.com

These ligands are valuable in coordination chemistry. The imine nitrogen and potentially other donor atoms within the ligand can chelate to transition metal ions (e.g., Mn, Co, Ni, Cu), forming stable metal complexes. digitellinc.comnanobioletters.comresearchgate.net The electronic properties and steric bulk of the 3,5-dichlorophenyl group can significantly influence the coordination geometry, stability, and catalytic or electronic properties of the resulting metal complexes. digitellinc.com

Table 2: General Synthesis of a Schiff Base Ligand

Reactant 1Reactant 2 (Example)ConditionsProduct Type
2-(3,5-Dichlorophenyl)anilineSalicylaldehydeEthanol, RefluxImine (Schiff Base)

Supramolecular Chemistry and Crystal Engineering

The solid-state structure of molecular compounds is governed by a network of non-covalent interactions. In its hydrochloride salt form, 2-(3,5-Dichlorophenyl)aniline is an ideal candidate for studies in crystal engineering and the formation of predictable supramolecular architectures.

Formation of Hydrogen-Bonded Architectures

The crystal structure of 2-(3,5-Dichlorophenyl)aniline hydrochloride is expected to be dominated by strong hydrogen bonds. The protonated amine group (-NH₃⁺) is a potent hydrogen-bond donor, while the chloride anion (Cl⁻) is an effective hydrogen-bond acceptor. This donor-acceptor pairing leads to the formation of robust N-H···Cl hydrogen bonds, which typically act as the primary organizing force in the crystal lattice, linking the cations and anions into chains, layers, or three-dimensional networks. researchgate.net

Table 3: Potential Non-Covalent Interactions in the Crystal Lattice

Interaction TypeDonorAcceptorRole in Crystal Packing
Strong Hydrogen Bond Amine (-NH₃⁺)Chloride (Cl⁻)Primary structural organization
Weak Hydrogen Bond Aromatic C-HChloride (Cl⁻)Secondary stabilization
Weak Hydrogen Bond Aromatic C-HChlorine (Ar-Cl)Directional packing influence
C-H···π Interaction Aromatic C-HPhenyl Ring (π-system)Stabilizing stacking arrangements

π–π Stacking Interactions in Molecular Assemblies

The aromatic nature of 2-(3,5-Dichlorophenyl)aniline, with its two phenyl rings, provides a structural basis for engaging in π–π stacking interactions. These non-covalent interactions are fundamental to the self-assembly and stabilization of molecular architectures in supramolecular chemistry. anu.edu.aunih.gov In such assemblies, the electron-rich π systems of the aromatic rings can interact with adjacent molecules, leading to ordered, stacked structures. researchgate.net The stability and geometry of these stacked assemblies are influenced by factors such as electrostatic interactions and the presence of substituents on the aromatic rings. researchgate.net

Research into coordination compounds has shown that π-stacking interactions between aromatic ligands play a crucial role in stabilizing the crystal structures of the resulting complexes. researchgate.net For instance, the antiparallel π-stacking interactions in certain copper(II) compounds are a key structure-guiding force. researchgate.net While direct studies on the π–π stacking of this compound are not prevalent, the principles governing halogenated aromatic compounds suggest that the dichloro-substituted ring can modulate the electronic properties of the system, influencing the strength and nature of these interactions. researchgate.net This modulation is critical in designing conjugated polymer films where π–π interactions between aromatic rings drive the self-assembly processes necessary for creating functional morphologies in organic electronic devices. nih.gov

Development of pH-Responsive Supramolecular Switches

The aniline moiety in this compound makes it a prime candidate for the development of pH-responsive materials. Aniline and its derivatives can be readily converted into Schiff bases, which are known for their sensitivity to pH changes. nih.gov This property allows them to function as effective colorimetric and fluorometric sensors. nih.gov

A general strategy involves the condensation of an aniline derivative with a diformylated chromophore, such as a dipyrroethene (DPE), to create a novel class of pH-responsive, dual-state emissive chromophores. nih.govrsc.org These resulting molecules can exhibit significant shifts in their absorption and emission spectra in response to variations in pH. For example, a decrease in pH can lead to protonation of the molecule, causing a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum and a corresponding change in color. nih.gov This process is often reversible, allowing the material to act as a molecular "on-off-on" switch. nih.govrsc.org The robustness and reversible nature of these systems suggest potential applications in the design of finely tuned, pH-responsive degradable polymers and other smart materials. rsc.org

Applications in Chiral Recognition

Chiral recognition, the ability of a chiral molecule to differentiate between the enantiomers of another chiral compound, is a cornerstone of supramolecular chemistry and is vital for applications in asymmetric catalysis and analytical chemistry. nih.govmdpi.com The process relies on the formation of diastereomeric complexes through non-covalent interactions, such as hydrogen bonding, between the chiral selector and the analyte. nih.gov

Amine derivatives are frequently used as building blocks for chiral molecules. nih.gov Although 2-(3,5-Dichlorophenyl)aniline is not intrinsically chiral, it can be functionalized to create chiral derivatives. These derivatives, featuring both hydrogen-bond donor (the amine group) and acceptor sites, can engage in self-recognition or interact with other chiral molecules. nih.gov The formation of these supramolecular associates can be detected through techniques like NMR analysis, which can reveal self-induced diastereomeric anisochronism (SIDA). nih.gov The principles of supramolecular chirality demonstrate that ordered arrangements of molecules, guided by interactions like hydrogen bonding, can lead to effective chiral recognition platforms, such as those seen with cysteine-capped silver nanoparticles. mdpi.com

Applications in Materials Science

The versatility of this compound extends to materials science, where it can serve as a monomer or a key component in the synthesis of functional polymers and advanced materials.

Development of Polymeric Auxochromes

An auxochrome is a group of atoms attached to a chromophore that modifies the chromophore's ability to absorb light. Polymers that incorporate auxochromic units are known as polymeric auxochromes. Research has demonstrated that aniline derivatives can be polymerized to create such materials. nih.govacs.org

Specifically, the polymerization of aniline derivatives, including the closely related 3,5-dichloroaniline , with sulfur monochloride results in poly[N,N-(phenylamino)disulfides]. nih.govacs.org These polymers feature a conjugated backbone of nitrogen and sulfur atoms. The color of these polymers is highly dependent on the electronic nature of the substituents on the aniline ring. Electron-poor systems, such as those containing chloro-substituents, tend to produce lighter-colored polymers (e.g., pale yellow), while electron-rich systems yield darker colors like orange, red, or purple. nih.govacs.org This work highlights a direct pathway to utilizing chlorinated aniline monomers like 2-(3,5-Dichlorophenyl)aniline for the synthesis of novel colored polymers with tunable optical properties.

Components for Energy Storage Systems

Polyaniline (PANI) and its derivatives are among the most studied conducting polymers due to their environmental stability, ease of synthesis, and tunable physicochemical properties. researchgate.net These characteristics make them suitable for a range of applications, including as electrode materials in energy storage devices like batteries and supercapacitors. researchgate.net

Copolymers of aniline with other monomers have shown promising results. For instance, electrochemically synthesized poly(aniline-co-sulfanilic acid) has been shown to exhibit battery-like features at low discharge currents and supercapacitor-like power at high discharge currents, with high capacity retention over thousands of cycles. researchgate.net Furthermore, aniline-based copolymers containing disulfide bonds have been investigated as promising cathode materials for secondary lithium batteries, demonstrating high initial specific capacities. researchgate.net The incorporation of substituents on the aniline ring can enhance the electrochemical properties of the resulting polymers. researchgate.net Therefore, polymers derived from 2-(3,5-Dichlorophenyl)aniline could potentially offer unique electrochemical performance for next-generation energy storage systems.

Integration into Self-Healing Materials

Intrinsic self-healing polymers are materials that can repair damage autonomously through reversible chemical bonds or supramolecular interactions. acs.org Key interactions that enable this property include hydrogen bonds and π–π stacking. acs.org Given that polymers derived from 2-(3,5-Dichlorophenyl)aniline can participate in both of these interactions, they are attractive candidates for integration into self-healing systems.

The development of self-healing materials often involves creating a network held together by dynamic, reversible cross-links. Polyaniline itself has been used to create redox-responsive nanocapsules that can release a self-healing agent when triggered. acs.org The general principle involves designing polymers where damage disrupts the reversible bonds, which can then reform under specific conditions (e.g., heat), healing the material. nih.gov The ability to tailor the properties of aniline-based polymers through substitution provides a pathway to designing self-healing materials with specific mechanical properties and healing efficiencies. acs.orgnih.gov

Interactive Data Table: Properties of this compound

PropertyValueSource
IUPAC Name 3',5'-dichloro[1,1'-biphenyl]-2-amine hydrochloride sigmaaldrich.com
CAS Number 1355248-02-0 sigmaaldrich.com
Molecular Formula C₁₂H₁₀Cl₃N sigmaaldrich.com
Molecular Weight 274.58 g/mol sigmaaldrich.com
InChI Key OHMOOTIOCHDIIC-UHFFFAOYSA-N sigmaaldrich.com

Optoelectronic Applications Derived from Nonlinear Optical Properties

An extensive review of scientific literature reveals a notable absence of direct experimental research focused specifically on the nonlinear optical (NLO) properties and subsequent optoelectronic applications of 2-(3,5-Dichlorophenyl)aniline and its hydrochloride salt. However, the molecular structure of the parent compound, 2-(3,5-Dichlorophenyl)aniline, possesses fundamental features that allow for a theoretical discussion of its potential as a nonlinear optical material. The field of molecular engineering for NLO applications is heavily based on understanding structure-property relationships, making it possible to analyze the prospects of a molecule even without direct empirical data. rsc.orgdoi.org

The core structure of 2-(3,5-Dichlorophenyl)aniline is a biphenyl system, which provides a π-conjugated bridge that is crucial for facilitating electron delocalization, a key requirement for NLO activity. acs.org The arrangement of substituents on this biphenyl framework is critical. The molecule features an electron-donating group (the -NH2 amine) on one phenyl ring and two electron-withdrawing groups (the -Cl chloro groups) on the other. This configuration creates a classic intramolecular donor-acceptor (D-A) architecture. Such D-A systems are a cornerstone in the design of chromophores for second-order NLO applications because they enhance the molecular first hyperpolarizability (β), which is the microscopic origin of the bulk second-order NLO effect. nih.govmq.edu.au

The efficiency of charge transfer in such a molecule, and thus its NLO response, is influenced by several factors:

Strength of Donor/Acceptor Groups: The amine group is a well-known electron donor, while halogens like chlorine are moderate electron acceptors.

Conjugation Length: The biphenyl system provides a conjugated pathway, but the torsional (twist) angle between the two phenyl rings can limit the extent of π-electron delocalization. acs.org

Molecular Symmetry: To exhibit a second-order NLO response (like second-harmonic generation), a material must be non-centrosymmetric on a macroscopic level. researchgate.net The inherent asymmetry of the 2-(3,5-Dichlorophenyl)aniline molecule is a favorable starting point.

Theoretical and experimental studies on analogous halogenated aniline derivatives and other D-A systems have shown that these molecules are promising candidates for NLO applications. researchgate.netccsenet.org For instance, research on halogenated aniline oligomers has demonstrated significant first (β) and second (γ) hyperpolarizabilities. researchgate.netccsenet.org Based on these principles, the neutral form of 2-(3,5-Dichlorophenyl)aniline could theoretically be investigated for applications such as:

Second-Harmonic Generation (SHG): Converting incident laser light of a specific frequency to light with twice that frequency. This is fundamental for producing green and blue laser light from common infrared sources.

Electro-Optic (EO) Modulators: Devices that change the refractive index of a material in response to an external electric field, used for modulating the phase, frequency, or amplitude of light in optical communication systems.

It is critical to note that the hydrochloride (HCl) salt form would significantly impact these potential properties. The protonation of the amine group to form an ammonium (B1175870) salt (-NH3+) would drastically reduce its electron-donating character, thereby disrupting the D-A mechanism and likely quenching the second-order NLO response. Therefore, any potential application would necessitate the use of the neutral (free base) form of the compound.

While no specific experimental data exists for 2-(3,5-Dichlorophenyl)aniline, the table below provides an illustrative example of the types of parameters measured when characterizing a potential NLO chromophore. The values are hypothetical and serve only to demonstrate the key metrics in this field of study.

Table 1: Illustrative Nonlinear Optical Properties for a Generic Donor-Acceptor Biphenyl Molecule

ParameterSymbolTypical Range of ValuesSignificance
Maximum Absorption Wavelengthλmax300 - 450 nmIndicates the electronic transition energy; crucial for transparency trade-offs.
Ground-State Dipole Momentμg2 - 10 DRelates to the charge distribution in the molecule's lowest energy state.
First Hyperpolarizabilityβ10 - 1000 x 10-30 esuThe key microscopic parameter determining the second-order NLO response.
Second Hyperpolarizabilityγ10 - 1000 x 10-36 esuThe microscopic parameter determining the third-order NLO response. acs.org

Further computational and experimental work would be required to determine the actual NLO coefficients for 2-(3,5-Dichlorophenyl)aniline and to validate whether its specific combination of donor and acceptor groups provides a substantial enough NLO response to be viable for the fabrication of optoelectronic devices.

Q & A

Q. What are the established synthesis pathways for 2-(3,5-Dichlorophenyl)aniline, HCl, and what methodological considerations are critical for achieving high purity?

The synthesis involves chlorination of aniline derivatives, with key steps including:

  • Reacting aniline precursors with dichlorobenzene derivatives under controlled conditions.
  • Purification via recrystallization (e.g., using ethanol/water mixtures) to remove unreacted starting materials and byproducts .
  • Acidification to form the hydrochloride salt, enhancing stability and solubility. Critical parameters include stoichiometric ratios, reaction time, and temperature control to minimize side reactions.

Q. How can researchers characterize the structural and purity profile of this compound?

Methodological approaches include:

  • NMR spectroscopy for confirming substitution patterns and hydrogen environments.
  • HPLC/LC-MS for purity assessment and detecting trace impurities.
  • X-ray crystallography (using software like SHELXL ) for resolving crystal structures, though this requires high-quality single crystals.
  • Elemental analysis to verify stoichiometry .

Q. What is the role of the hydrochloride salt form in modulating physicochemical properties for research applications?

The HCl salt improves aqueous solubility and thermal stability, facilitating handling in biological assays and synthetic reactions. This is critical for reproducible dissolution in in vitro studies and compatibility with polar solvents .

Advanced Research Questions

Q. How does the substitution pattern (3,5-dichloro vs. other positions) influence the biological activity of halogenated aniline derivatives?

Comparative studies with analogs (e.g., 3,4-dichloro or mono-chloro derivatives) reveal:

  • Stereoelectronic effects : 3,5-dichloro substitution enhances electron-withdrawing properties, potentially increasing binding affinity to biological targets like enzymes or receptors.
  • Bioactivity trends : The 3,5-dichloro configuration may improve anti-cancer activity due to optimized hydrophobic interactions with cancer cell membranes .
  • Experimental validation requires structure-activity relationship (SAR) studies using isosteric analogs.

Q. What experimental strategies are recommended for resolving contradictions in reported biological efficacy (e.g., anti-cancer vs. antimicrobial potency)?

To address discrepancies:

  • Standardized assays : Use identical cell lines (e.g., HepG2 for liver cancer) and microbial strains across studies.
  • Dose-response profiling : Establish EC₅₀ values under controlled conditions (pH, temperature).
  • Mechanistic studies : Combine in vitro assays with transcriptomic or proteomic analyses to identify primary molecular targets .

Q. How can metal-catalyzed procedures be optimized for synthesizing derivatives of this compound in pharmaceutical research?

Key considerations include:

  • Catalyst selection : Palladium or copper catalysts for cross-coupling reactions (e.g., Buchwald-Hartwig amination).
  • Solvent systems : Polar aprotic solvents (e.g., DMF) to enhance reaction efficiency.
  • Protecting groups : Use tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions during functionalization .

Q. What methodological approaches are effective for analyzing the environmental stability and degradation products of this compound?

Advanced techniques include:

  • High-resolution mass spectrometry (HRMS) to identify degradation byproducts.
  • Accelerated stability studies under varying pH and UV exposure to simulate environmental conditions.
  • Computational modeling (e.g., DFT calculations) to predict hydrolysis or oxidation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.